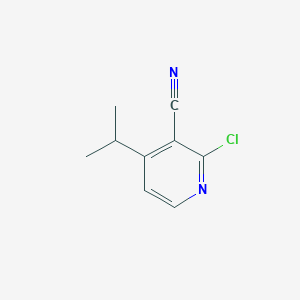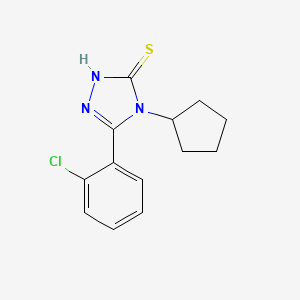
3-Pyridinecarbonitrile, 2-chloro-4-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Pyridinecarbonitrile, 2-chloro-4-(1-methylethyl)-” is a chemical compound with the empirical formula C6H3ClN2 . It is also known as 2-Chloro-4-cyanopyridine . The compound is part of the halogenated heterocycles group .
Synthesis Analysis
The synthesis of 3-pyridinecarbonitrile derivatives involves the Michael reaction of malononitrile (in base) and aroylacetonitriles (in acid) with chalcones in one pot . This process is highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of “3-Pyridinecarbonitrile, 2-chloro-4-(1-methylethyl)-” has been investigated using theoretical calculations at the B3LYP/6-311++G(d, p) level . The Natural Bond Orbital (NBO) analysis has been carried out to understand the probable charge transfer interaction present in the molecule .Physical And Chemical Properties Analysis
The compound “3-Pyridinecarbonitrile, 2-chloro-4-(1-methylethyl)-” has a melting point of 69-73 °C (lit.) . Its molecular weight is 138.55 .Safety and Hazards
The compound “3-Pyridinecarbonitrile, 2-chloro-4-(1-methylethyl)-” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .
Orientations Futures
The future directions for “3-Pyridinecarbonitrile, 2-chloro-4-(1-methylethyl)-” could involve further exploration of its potential applications in light-emitting and electroluminescence devices . Additionally, the development of new synthetic routes and the study of its fluorescent behavior could be areas of future research .
Propriétés
IUPAC Name |
2-chloro-4-propan-2-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-6(2)7-3-4-12-9(10)8(7)5-11/h3-4,6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRJDNPWEPEYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarbonitrile, 2-chloro-4-(1-methylethyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-[({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2556088.png)


![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/no-structure.png)
![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2556094.png)
![1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2556095.png)
![4-Bromofuro[3,2-c]pyridine](/img/structure/B2556096.png)
![3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2556097.png)
![2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2556099.png)

![2-(5,6-Dimethylpyrimidin-4-yl)-N-(2-fluorophenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2556105.png)